

## 2-(Oxetan-3-YL)acetic acid basic properties

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### Compound of Interest

Compound Name: 2-(Oxetan-3-YL)acetic acid

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### An In-depth Technical Guide to 2-(Oxetan-3-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **2-(Oxetan-3-YL)acetic acid**, a valuable building block in modern medicinal chemistry. The unique properties of the oxetane ring system, which can enhance aqueous solubility, improve metabolic stability, and reduce the lipophilicity of molecules, have made it an increasingly popular structural motif in drug design.[1][2] This document collates available physicochemical data, details experimental protocols for its synthesis and characterization, and discusses its stability and applications.

## Core Physicochemical Properties

**2-(Oxetan-3-YL)acetic acid** is a solid at room temperature and is utilized as a key intermediate in the synthesis of more complex molecules.[3] Due to its carboxylic acid functionality and the presence of the oxetane ring, it possesses distinct chemical characteristics.

Table 1: Physicochemical and Identification Properties of **2-(Oxetan-3-YL)acetic acid**

Property	Value	Source(s)
IUPAC Name	2-(Oxetan-3-yl)acetic acid	[3][4]
Synonyms	3-Oxetanylacetic acid	[5]
CAS Number	1310381-54-4	[3][4][5]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>3</sub>	[3][4]
Molecular Weight	116.12 g/mol	[4][5]
Physical Form	Solid, Powder	[3]
Purity	≥97-98%	[3]
InChI Key	FSJPCGQVHNWRGI-UHFFFAOYSA-N	[4][5]
Storage Conditions	Store in a tightly sealed container, in a freezer under -20°C.[3]	
Calculated XLogP3	-0.6 (for related 2-(Oxetan-3-yloxy)acetic acid)	[6]
Calculated LogP	-0.92 (for related 2-Hydroxy-2-(oxetan-3-yl)acetic acid)	[7]

Note: Experimental pKa, logP, melting point, and boiling point data for **2-(Oxetan-3-YL)acetic acid** are not readily available in the provided search results. The LogP values are calculated for structurally similar compounds and should be used as estimations.

## Stability and Handling

A critical consideration when working with **2-(Oxetan-3-YL)acetic acid** and related compounds is their potential for instability. Research has shown that many oxetane-carboxylic acids can undergo intramolecular isomerization to form new lactone structures.[1][2] This reaction can occur upon storage at room temperature or when heated, and does not require an external catalyst.[2][8] The proposed mechanism involves the carboxylic acid protonating the oxetane oxygen, which activates the ring for nucleophilic attack by the carboxylate.

#### Recommendations for Handling:

- **Storage:** The compound should be stored in a dry, tightly sealed container in a freezer at or below -20°C to minimize degradation.
- **Usage:** It is advisable to use the acid promptly after synthesis or purchase.
- **Reaction Conditions:** Avoid prolonged heating of the compound in solution, as this can accelerate the isomerization to the corresponding lactone.<sup>[1][2]</sup>

## Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of **2-(Oxetan-3-yl)acetic acid** are not extensively published. However, based on common organic chemistry practices and literature on related compounds, the following protocols can be considered representative.

### Synthesis Protocol: Saponification of Methyl 2-(Oxetan-3-yl)acetate

A prevalent method for the synthesis of oxetane-carboxylic acids is the hydrolysis (saponification) of their corresponding esters.<sup>[1]</sup>

- **Reaction Setup:** Dissolve methyl 2-(oxetan-3-yl)acetate in a mixture of a suitable organic solvent (e.g., dioxane, methanol) and water.
- **Hydrolysis:** Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to the ester solution. Stir the mixture at room temperature.
- **Monitoring:** Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting ester is consumed.
- **Workup:** Once the reaction is complete, acidify the mixture carefully with an aqueous acid solution (e.g., NaHSO<sub>4</sub> or dilute HCl) to a pH of ~2-3.<sup>[2]</sup>

- Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
- Purification: Combine the organic layers, dry over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

## Characterization Protocol

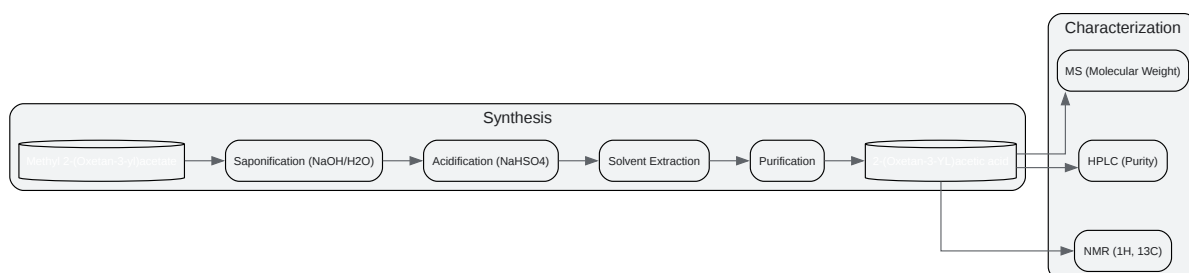
The structure and purity of the synthesized **2-(Oxetan-3-YL)acetic acid** can be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Acquire a proton NMR spectrum to confirm the presence of the characteristic peaks for the oxetane ring protons and the methylene protons adjacent to the carboxylic acid.
  - $^{13}\text{C}$  NMR: Acquire a carbon-13 NMR spectrum to verify the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid.
- High-Performance Liquid Chromatography (HPLC): Use HPLC to determine the purity of the compound. A suitable method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% trifluoroacetic acid).
- Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode should show a prominent peak corresponding to the  $[\text{M}-\text{H}]^-$  ion.

## Visualized Workflows and Concepts

### Synthesis and Characterization Workflow

The following diagram outlines a typical workflow for the preparation and analysis of **2-(Oxetan-3-YL)acetic acid**.

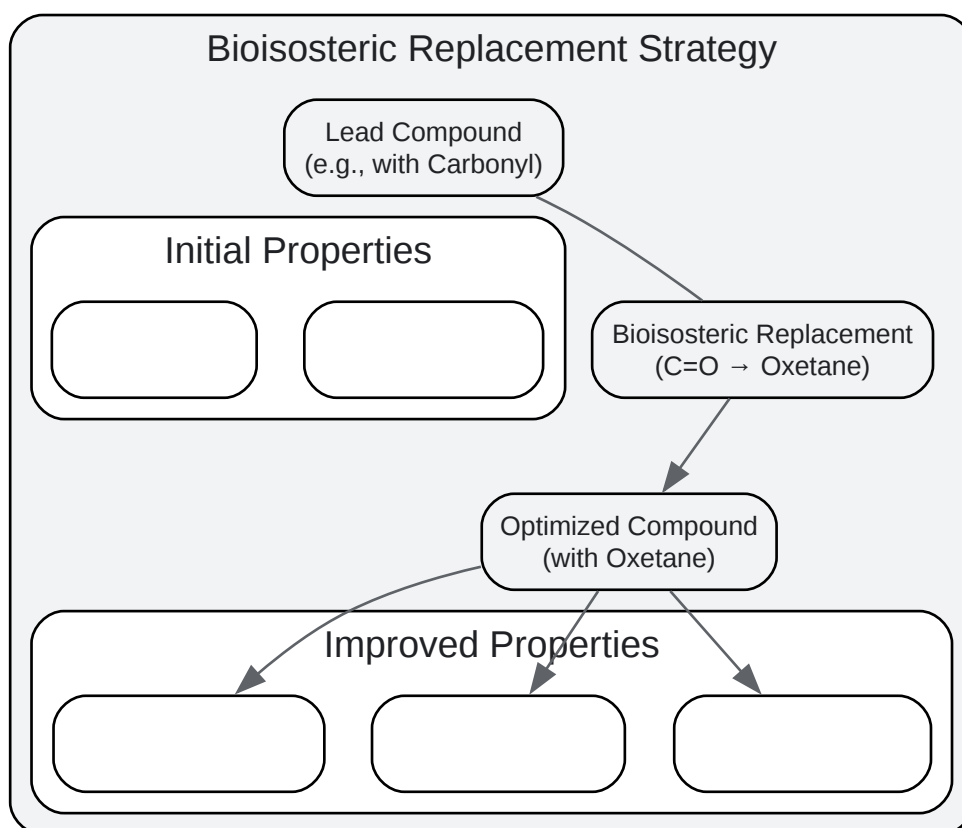


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General workflow for synthesis and characterization.

## The Oxetane Ring as a Bioisostere

In drug development, the oxetane ring is often used as a bioisostere for a carbonyl group or a gem-dimethyl group.<sup>[1]</sup> This substitution can lead to improved physicochemical properties without compromising biological activity.



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Oxetane as a bioisostere in drug design.

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- To cite this document: BenchChem. [2-(Oxetan-3-YL)acetic acid basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582396#2-oxetan-3-yl-acetic-acid-basic-properties]

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